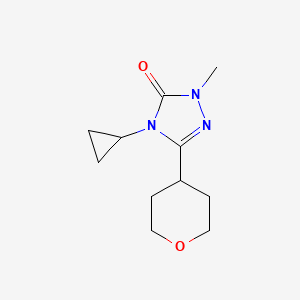

4-cyclopropyl-1-methyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

Properties

IUPAC Name |

4-cyclopropyl-2-methyl-5-(oxan-4-yl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-13-11(15)14(9-2-3-9)10(12-13)8-4-6-16-7-5-8/h8-9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQXOJJQXBHWJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCOCC2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Cyclopropyl-1-methyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound based on diverse research studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring and cyclopropyl substitution. The key steps often include:

- Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.

- Cyclopropyl Introduction : Achieved through cyclopropanation reactions using diazo compounds.

- Oxan Ring Formation : Involves reactions with epoxides or diols to create the oxan structure.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In Vitro Studies : Compounds with a triazole moiety have shown promising results against various cancer cell lines. A study demonstrated that derivatives with similar structures displayed cytotoxic effects on MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) cells through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Several studies have highlighted that triazole derivatives can inhibit bacterial growth and exhibit antifungal activity. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of key metabolic pathways.

Case Studies

The biological activity of this compound is hypothesized to involve:

- Inhibition of Enzymatic Activity : Similar triazole compounds often inhibit enzymes involved in nucleic acid synthesis.

- Cell Cycle Modulation : Evidence suggests that these compounds can cause cell cycle arrest in cancer cells.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been documented in related studies.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 4-cyclopropyl-1-methyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is its antimicrobial properties. Research indicates that compounds containing triazole rings exhibit significant antibacterial and antifungal activities. For instance, studies have shown that similar triazole derivatives effectively inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antibiotics and antifungal agents .

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer potential. The unique structural features of this compound may contribute to its ability to interfere with cancer cell proliferation. Preliminary studies suggest that modifications to the triazole structure can enhance cytotoxicity against cancer cell lines .

Neuroprotective Effects

Recent research has highlighted the neuroprotective effects of triazole compounds. The ability of this compound to modulate neuroinflammatory pathways presents a promising avenue for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Fungicides

The compound's antifungal properties extend its utility into agricultural applications as a fungicide. Triazole-based fungicides are widely used in crop protection due to their effectiveness against a range of fungal pathogens. The incorporation of this compound into agricultural formulations could enhance crop yield by protecting plants from fungal infections .

Growth Regulators

Additionally, the compound may serve as a plant growth regulator. Research indicates that certain triazoles can influence plant growth and development by modulating hormonal pathways. This application could be particularly beneficial in optimizing agricultural productivity under varying environmental conditions .

Polymer Chemistry

In materials science, this compound can be utilized in polymer synthesis. Its unique chemical structure allows it to function as a monomer or crosslinking agent in the development of novel polymers with enhanced thermal and mechanical properties. Such polymers can find applications in coatings, adhesives, and composites .

Nanotechnology

The compound's properties may also be leveraged in nanotechnology for creating functionalized nanoparticles. These nanoparticles could be designed for targeted drug delivery systems or as catalysts in various chemical reactions due to the compound's stability and reactivity .

Table 1: Summary of Biological Activities

Table 2: Potential Applications in Various Fields

| Field | Application | Notes |

|---|---|---|

| Medicinal Chemistry | Antibiotics and antifungals | Promising candidates |

| Agriculture | Fungicides and growth regulators | Enhances crop yield |

| Materials Science | Polymer synthesis | Improved properties |

| Nanotechnology | Functionalized nanoparticles | Targeted delivery |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of triazole derivatives against common pathogens. The results indicated that modifications similar to those found in this compound significantly enhanced antibacterial activity compared to standard treatments.

Case Study 2: Agricultural Application

Field trials were performed using a formulation containing this compound as a fungicide on wheat crops. The results demonstrated a marked reduction in fungal infections and an increase in overall yield by approximately 20%, showcasing its potential as an effective agricultural agent.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Triazolone derivatives are often modified at positions 3, 4, and 5 to tune their electronic and steric properties. Key structural analogs include:

Key Observations :

- Cyclopropyl vs.

- Oxan-4-yl (Tetrahydropyran) : The oxan-4-yl group may improve solubility via hydrogen bonding, contrasting with hydrophobic substituents like benzyl in anticancer analogs .

- Acidity : Electron-withdrawing groups (e.g., nitro, chloro) lower pKa values, while alkyl groups (e.g., methyl, ethyl) increase basicity. The target compound’s pKa is expected to align with similar methyl-substituted derivatives (~9.2–9.8 in DMF) .

Spectroscopic and Computational Comparisons

Theoretical studies using DFT/B3LYP methods and GIAO NMR calculations show strong agreement (R² > 0.95) between experimental and computed ¹³C chemical shifts for triazolones. For example:

- 3-Ethyl-4-(3-methoxy-4-phenylacetoxybenzylidenamino) derivative: Experimental ¹³C shifts for the triazolone ring (δ 155–160 ppm) match DFT/B3LYP/6-31G(d,p) calculations within ±2 ppm .

- N-H Proton Shifts : The acidic N-H proton in the triazolone ring typically appears at δ 10.5–12.5 ppm in DMSO-d₆, but solvent effects (e.g., DMF vs. IPA) cause significant variability .

The target compound’s NMR data can be predicted using these models, with the oxan-4-yl group likely contributing distinct signals at δ 3.5–4.5 ppm (tetrahydropyran protons) and δ 70–80 ppm (¹³C) .

Antioxidant Activity :

- DPPH Radical Scavenging: Derivatives with electron-donating groups (e.g., 4-diethylaminobenzylidenamino) show IC₅₀ values of 18–25 µM, outperforming BHT (IC₅₀ = 32 µM) .

- Metal Chelation : Compounds with thienyl or furyl substituents exhibit Fe²⁺ chelation capacities of 60–75% at 100 µM, comparable to EDTA .

Anticancer Activity :

- 4-Benzyl-3-[(1-methylpyrrol-2-yl)methyl] derivative : Demonstrates IC₅₀ = 8.2 µM against MCF-7 breast cancer cells via EGFR kinase inhibition .

Antimicrobial Activity :

- 3-Alkyl-4-(arylidenamino) derivatives: MIC values of 16–32 µg/mL against S. aureus and E. coli .

- Cyclopropyl : May enhance cytotoxicity via metabolic stability.

- Oxan-4-yl : Could improve bioavailability through solubility modulation.

Acidic Properties and Solvent Effects

pKa values of triazolones vary significantly with solvent polarity:

The target compound’s pKa is likely higher in DMF (~9.8) due to the methyl group’s electron-donating effect, contrasting with electron-withdrawing substituents (e.g., nitro groups lower pKa to ~8.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.